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Osmium;tungsten

Cat. No.: B14317534
CAS No.: 106769-71-5
M. Wt: 374.1 g/mol
InChI Key: YXIFBDPASYPBNG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research in Refractory Metal Alloys and Composites

The study of osmium-tungsten systems is rooted in the broader history of refractory metals, a group of metallic elements known for their remarkably high melting points and stability at high temperatures. addmangroup.comrefractorymetal.orgnumberanalytics.com The development of refractory metal alloys began in earnest in the early 20th century, driven by the need for materials that could withstand extreme conditions in emerging technologies. numberanalytics.com

Initially, osmium, with its high melting point, was used for filaments in early incandescent light bulbs. americanscientist.orgtungsten.com However, its rarity, expense, and brittleness posed significant challenges. americanscientist.org Researchers soon turned their attention to tungsten, which not only possessed a higher melting point but was also more abundant. americanscientist.orgmetaltek.com The development of processes to create ductile tungsten wire by William D. Coolidge at General Electric around 1909 was a pivotal moment, leading to tungsten replacing osmium in lighting applications. americanscientist.orgrefractorymetal.org

Research into refractory metal alloys intensified from the mid-20th century, spurred by the demands of the aerospace, defense, and nuclear industries. nasa.govchinatungsten.com The Cold War era, in particular, saw significant investment in developing high-performance alloys for military and aerospace applications. chinatungsten.com It was during this period that systematic studies of binary and ternary phase diagrams for refractory metals began, laying the groundwork for understanding the behavior of systems like Os-W. nasa.gov The investigation into the tungsten-osmium binary system, for instance, revealed the formation of distinct phases with unique properties. osti.govdtic.mil

The evolution continued with the development of refractory metal composites, including refractory metal intermetallic composites (RMICs), starting in the 1990s. mdpi.comresearchgate.net These materials aimed to combine the strengths of different materials to achieve properties unattainable by a single alloy. In recent years, the focus has expanded to include advanced computational materials science, which uses first-principles calculations and thermodynamic modeling to predict the behavior and properties of complex alloy systems, including those containing osmium and tungsten. materialsmodeling.orgscience.govmaterialsvirtuallab.org This computational approach accelerates the discovery and design of new materials for extreme environments. materialsvirtuallab.org

Foundational Principles of Intermetallic and Composite Systems Engineering

Intermetallic Systems: Intermetallic compounds are formed between two or more metallic elements, characterized by an ordered crystal structure. nih.gov This ordering distinguishes them from conventional alloys, which typically have a more random arrangement of atoms. The key principles include:

Phase Equilibria and Thermodynamics: The behavior of an Os-W alloy is described by its phase diagram, which maps the stable phases at different temperatures and compositions. osti.govukaea.uktecnologiammm.com.br The tungsten-osmium binary system, for example, contains a body-centered cubic (BCC) tungsten solid solution (α-W), a tetragonal sigma (σ) phase, and a hexagonal close-packed (HCP) osmium solid solution (θ-Os). osti.gov The formation and stability of these phases are governed by thermodynamic principles, such as the enthalpy of formation and free energy. researchgate.netjaea.go.jp

Crystal Structure and Bonding: The specific crystal structures of the intermetallic phases (e.g., the tetragonal σ-phase in the Os-W system) and the strong atomic bonding within them are responsible for many of their characteristic properties, such as high hardness and high melting points. numberanalytics.comosti.gov Tungsten's BCC structure contributes to its high strength, while osmium's HCP structure is associated with its brittleness. artizono.comresearchgate.net

Alloy Design: Modern alloy design often employs computational tools like the CALPHAD (Calculation of Phase Diagrams) method to predict phase equilibria and guide the development of new alloys with desired properties. mdpi.comfrontiersin.org This approach allows for the systematic exploration of how different elemental additions affect the microstructure and performance.

Composite Systems: Composite materials combine two or more distinct materials to produce a new material with properties that are superior to those of the individual components. The principles of composite engineering as applied to Os-W systems include:

Matrix and Reinforcement: A composite consists of a matrix material that encloses a reinforcement phase. In the context of Os-W, this could involve tungsten carbide particles within an osmium-containing matrix or tungsten fibers in a superalloy matrix. nih.gov The properties of the composite are a function of the properties of the matrix and reinforcement, their volume fractions, and the interface between them.

Interface Engineering: The interface between the matrix and the reinforcement is critical for the composite's performance. A strong bond is necessary to transfer load from the matrix to the reinforcement, but the interface must also be designed to prevent the propagation of cracks.

Synthesis and Processing: The method used to create the composite, such as powder metallurgy or infiltration techniques, plays a crucial role in determining its final microstructure and properties. nih.gov For high-melting-point systems like Os-W, techniques such as spark plasma sintering or hot isostatic pressing are often required to achieve full densification.

Scope and Significance in Contemporary Materials Science and Engineering

Osmium-tungsten systems are of significant interest in modern materials science due to their potential for use in applications where extreme conditions are the norm. Their high density, hardness, and excellent high-temperature properties make them candidates for a range of demanding technological applications. addmangroup.comrefractorymetal.orgglemco.com

The primary areas of significance include:

Aerospace and Defense: The exceptional density and hardness of Os-W alloys make them attractive for applications such as kinetic energy penetrators and radiation shielding. metaltek.comtungstenmetalsgroup.com Their high-temperature strength is also relevant for components in hypersonic vehicles and rocket propulsion systems. addmangroup.comrefractorymetal.org

Nuclear and Fusion Energy: Tungsten is a leading candidate for plasma-facing materials in fusion reactors due to its high melting point and resistance to sputtering. ukaea.ukjaea.go.jp However, under neutron irradiation, tungsten can transmute into rhenium and osmium. ukaea.ukjaea.go.jp Understanding the behavior of the resulting W-Re-Os alloys is therefore critical for ensuring the long-term stability and performance of reactor components. ukaea.uk Research focuses on how the formation of Os-rich precipitates affects the mechanical properties and radiation resistance of these materials. science.gov

Advanced Tooling and Wear Applications: The extreme hardness of phases found in the Os-W system, particularly the sigma phase, suggests potential for use in cutting tools and other applications requiring high wear resistance. osti.gov

Electronics and Scientific Instrumentation: Osmium-tungsten alloys have been investigated for use as high-performance cathodes in electronic devices due to their favorable work function characteristics. capes.gov.br

The ongoing research in this field is heavily reliant on advanced characterization techniques and computational modeling. First-principles calculations are being used to investigate the thermodynamics of defect formation and solute clustering, providing insights into the mechanisms of radiation damage and alloy evolution. materialsmodeling.orgscience.gov This synergy between computational and experimental approaches is crucial for accelerating the development of new osmium-tungsten materials with tailored properties for future technologies. materialsvirtuallab.orgoscars-project.eu

Data Tables

Table 1: Comparative Physical Properties of Osmium and Tungsten

PropertyOsmium (Os)Tungsten (W)
Atomic Number 7674
Density (g/cm³) 22.5919.25
Melting Point (°C) ~30333422
Boiling Point (°C) ~5012~5555
Crystal Structure Hexagonal Close-Packed (HCP)Body-Centered Cubic (BCC)
Mohs Hardness ~7.0~7.5
Data sourced from: artizono.comthepipingmart.com

Table 2: Phases in the Tungsten-Osmium Binary System

PhaseCrystal StructureComposition Range (at % Os) at 1200 °CFormation Temperature (°C)
α-W (Tungsten solid solution) Body-Centered Cubic (BCC)0 - ~6-
σ (Sigma phase) Tetragonal21 - 35Forms peritectically at 2945
θ-Os (Osmium solid solution) Hexagonal Close-Packed (HCP)68 - 100-
Data sourced from: osti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula OsW B14317534 Osmium;tungsten CAS No. 106769-71-5

Properties

CAS No.

106769-71-5

Molecular Formula

OsW

Molecular Weight

374.1 g/mol

IUPAC Name

osmium;tungsten

InChI

InChI=1S/Os.W

InChI Key

YXIFBDPASYPBNG-UHFFFAOYSA-N

Canonical SMILES

[W].[Os]

Origin of Product

United States

Synthetic Methodologies for Osmium Tungsten Materials

Intermetallic and Alloy Synthesis Techniques

The creation of bulk osmium-tungsten alloys and intermetallic compounds presents significant challenges due to the extremely high melting points of both constituent elements. quora.com Osmium melts at 3,033 °C and tungsten at 3,422 °C. Consequently, specialized high-temperature processes are required.

High-temperature alloying involves the direct melting and mixing of osmium and tungsten. Due to the extreme temperatures, these processes are difficult and typically limited to producing small sample sizes, often using electric arc melting. quora.com Research into cast Os-W alloys has identified the existence of an intermediate phase, suggested to be W₃Os, and terminal solid solutions. dtic.mil The solubility of osmium in tungsten is limited, while tungsten's solubility in osmium extends to 47.2 weight percent at high temperatures. dtic.mil

A notable application of this approach is the creation of specialized thermocouple alloys. For instance, an alloy composed of 0.5 to 1.0 atom percent osmium with the balance being tungsten has been developed. google.com This specific composition, when paired with a tungsten-26 percent rhenium alloy, demonstrates improved stability and a more linear thermoelectric output at high temperatures, particularly in neutron irradiation environments. google.com

Powder metallurgy (P/M) offers an alternative route to fabricate Os-W materials, bypassing the difficulties of melt processing. annualreviews.orgreddit.com This technique involves blending powders of the constituent metals, compacting them, and then sintering at high temperatures below their melting points to achieve densification and bonding. frontiersin.org

Microwave sintering has been successfully employed to produce tungsten-osmium mixed matrix dispenser cathodes. ustb.edu.cn In this method, submicron tungsten and osmium powders are mixed, pressed into a green body, and sintered. ustb.edu.cn The addition of osmium significantly enhances the electron emission performance compared to pure tungsten cathodes. ustb.edu.cn A W–25Os cathode (with an osmium atomic number fraction of 25%) demonstrated a pulse emission current density of 42.86 A·cm⁻² at 1100 °C, which is 1.7 times that of conventional barium-tungsten cathodes. ustb.edu.cn

The densification kinetics of the individual powders are crucial for understanding the alloy sintering process. The sintering activation energy for nanosized osmium powder is approximately 340 kJ/mol, which is higher than that of tungsten powder of a similar particle size. mdpi.comresearchgate.net The diffusion of osmium atoms on the particle surface is limited by a high energy barrier (1.14 eV on Os(1010)), which is higher than for tungsten atoms (0.99 eV on W(110)). mdpi.comresearchgate.net During microwave sintering of osmium powder, densification proceeds through a combination of volume diffusion and grain boundary diffusion, with volume diffusion becoming more dominant as the temperature increases. ustb.edu.cn

MaterialSintering MethodKey ParameterValueReference
W-25Os Mixed PowderMicrowave SinteringPulse Emission Current Density (at 1100 °C)42.86 A·cm⁻² ustb.edu.cn
W-25Os Mixed PowderMicrowave SinteringEffective Work Function1.93 eV ustb.edu.cn
Nanosized Osmium PowderMaster Sintering Curve (MSC)Sintering Activation Energy~340 kJ/mol mdpi.comresearchgate.net
Tungsten Powder (100 nm - 1 µm)Conventional SinteringSintering Activation Energy250–350 kJ/mol mdpi.com
Osmium PowderMicrowave SinteringRelative Density (at 1500 °C for 60 min)94.3% ustb.edu.cn

Chemical Vapor Transport (CVT) is a powerful method for synthesizing and growing high-purity single crystals of inorganic and intermetallic compounds. mpg.deresearchgate.net The process involves a reversible chemical reaction where a solid material at a "source" zone reacts with a gaseous transport agent. researchgate.net This forms volatile species that move along a temperature gradient to a "sink" zone, where they decompose to deposit a crystalline solid, releasing the transport agent to cycle back to the source. researchgate.net

The CVT method is particularly suitable for growing crystals of intermetallic phases with high melting points. amazonaws.com In principle, an Os-W intermetallic phase could be grown if a transport agent can volatilize both elements under similar conditions. amazonaws.com Crystalline osmium has been successfully grown using CVT. wikipedia.org However, the success of CVT is highly dependent on the specific chemical system. For example, in experiments using sulfuric vapor as the transport agent, no transport was observed for osmium, indicating that not all potential transport agents are effective for every element. nih.gov

Powder Metallurgy and Sintering Approaches

Thin Film and Nanostructure Fabrication Methods

For applications requiring thin coatings or nanostructured materials, vapor deposition techniques are paramount. These methods allow for precise control over film thickness, composition, and microstructure.

Physical Vapor Deposition (PVD) encompasses a group of processes where a material is vaporized from a solid source in a vacuum and condensed onto a substrate to form a thin film. uakron.edu Magnetron sputtering is a widely used PVD technique where a target material is bombarded by energetic ions from a plasma, causing atoms to be "sputtered" off and deposited onto the substrate. uakron.edu

This technique has been used to deposit Osmium-Ruthenium (Os-Ru) alloy coatings onto porous tungsten pellets for use in dispenser cathodes. 3m.comresearchgate.net The films were deposited using RF magnetron sputtering in a sputter-down configuration. 3m.com The application of a substrate bias during deposition was found to create different microstructures, which is critical for inhibiting interdiffusion between the coating and the tungsten substrate at high operating temperatures. 3m.comresearchgate.net Similarly, pure osmium films have been deposited on quartz substrates using pulsed magnetron sputtering, achieving thicknesses of up to ~3 µm with the use of a titanium buffer layer. researchgate.net High-power impulse magnetron sputtering (HiPIMS) has been shown to produce tungsten films with higher hardness, smoother surfaces, and better adhesion compared to conventional direct current magnetron sputtering (DCMS). osti.gov These findings on sputtering individual Os and W, as well as Os-Ru on W, provide a basis for the fabrication of Os-W films.

Deposited FilmSubstrateDeposition TechniqueKey Parameters/FindingsReference
Osmium-Ruthenium (OsRu)Porous TungstenRF Magnetron SputteringSubstrate bias used to control microstructure and inhibit interdiffusion. 3m.comresearchgate.net
OsmiumQuartzPulsed Magnetron Sputtering~100 nm Ti buffer layer enabled ~3 µm thick film deposition. researchgate.net
TungstenSilicon WaferHigh-Power Impulse Magnetron Sputtering (HiPIMS)HiPIMS films showed higher hardness and better adhesion than DCMS films. osti.gov
TungstenSilicon WaferDC Magnetron Sputtering (DCMS)Resulted in funnel-shaped grains with visible defects. osti.gov

Chemical Vapor Deposition (CVD) involves the reaction or decomposition of gaseous precursor compounds on a heated substrate to form a solid film. umich.edu A variation of this method, Aerosol-Assisted Chemical Vapor Deposition (AACVD), is particularly effective for creating complex nanostructures. In AACVD, a solution containing the precursors is aerosolized and transported to the heated substrate, where the solvent evaporates and the precursors decompose. researchgate.netnih.gov

This methodology has been used to fabricate sensors based on tungsten trioxide (WO₃) nanowires decorated with osmium oxide (OsOₓ) nanoparticles. dntb.gov.uarsc.orgurv.cat The AACVD technique allows for the synthesis of the tungsten oxide nanowires and the deposition of osmium oxide nanoparticles in a single step, enabling control over the loading of the osmium oxide decoration. rsc.orgurv.cat The precursors, such as tungsten hexacarbonyl [W(CO)₆], are dissolved in a solvent and deposited at temperatures that can be as low as 100-250 °C for amorphous films or above 300 °C for crystalline phases like W₁₈O₄₉. researchgate.netnih.gov

Nanoparticle Decoration and Composite Formation Strategies

The creation of osmium-tungsten composite materials, particularly through nanoparticle decoration, is a field of growing interest due to the potential for synergistic properties arising from the combination of these two heavy elements. Various strategies are being explored to fabricate these advanced materials, often targeting applications in catalysis, electronics, and high-performance alloys.

One prominent method involves the deposition of osmium or osmium oxide nanoparticles onto tungsten-based nanostructures. For instance, tungsten trioxide (WO₃) nanowires have been successfully decorated with osmium oxide nanoparticles using aerosol-assisted chemical vapor deposition (AACVD). rsc.orgnih.gov This technique allows for a controlled loading of osmium oxide onto the nanowire surfaces. rsc.orgnih.gov The resulting composite materials have been investigated for their gas sensing properties, demonstrating that the presence of osmium can significantly alter the sensor response to various gases like nitrogen dioxide, hydrogen, and ethanol. rsc.orgnih.gov

Another approach to forming Os-W composites involves powder metallurgy techniques. plansee.com This method starts with powdered forms of the constituent metals, which are then pressed and sintered at high temperatures to create a dense, solid material. plansee.com This process allows for the creation of tungsten-based metal matrix composites with tailored microstructures and properties. plansee.com While not always specific to osmium, this methodology is adaptable for producing Os-W alloys and composites. reddit.com

First-principles calculations have been employed to understand the fundamental interactions and stability of osmium within a tungsten matrix, which is crucial for designing durable alloys. science.gov These studies reveal that osmium has a tendency to form clusters within tungsten alloys. science.gov This clustering is facilitated by the presence of vacancies in the tungsten lattice, with the binding energies of vacancy-osmium clusters being notably high. science.gov Such theoretical insights are vital for predicting the long-term behavior and stability of Os-W composites, particularly in extreme environments like those found in fusion reactors. science.gov

The synthesis of osmium-containing nanocomposites can also be achieved through wet chemical methods. For example, Os@ZIF-8 nanocomposites have been prepared by a depositional method where osmium nanoparticles are distributed on the surface of ZIF-8 (Zeolitic Imidazolate Framework-8). rsc.orgrsc.orgnih.gov While this example doesn't directly involve tungsten, the methodology of depositing pre-formed nanoparticles onto a support material could be adapted for creating Os-W systems. For instance, osmium nanoparticles could be deposited onto tungsten or tungsten oxide supports. The synthesis of osmium nanoparticles themselves can be achieved by reducing an osmium salt, such as potassium hexachloroosmate (K₂OsCl₆), with a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org

The table below summarizes various strategies for the formation of osmium-tungsten and related nanocomposites.

Strategy Description Precursors/Reactants Key Findings/Applications Citations
Aerosol-Assisted Chemical Vapor Deposition (AACVD)Decoration of tungsten trioxide nanowires with osmium oxide nanoparticles.Tungsten trioxide (WO₃), Osmium precursorControlled loading of OsO₂ nanoparticles; enhanced gas sensing properties. rsc.orgnih.govresearchgate.net
Powder MetallurgyPressing and sintering of metal powders to form dense composites.Tungsten powder, Osmium powderProduction of tungsten-based metal matrix composites with tailored properties. plansee.comreddit.com
Depositional MethodDistribution of pre-formed osmium nanoparticles onto a support material.Osmium nanoparticles, ZIF-8 supportEnhanced catalytic activity; potential for creating Os-decorated W supports. rsc.orgrsc.orgnih.gov
In-situ Nanoparticle FormationReduction of an osmium salt in the presence of a support to form decorated nanocomposites.K₂OsCl₆, NaBH₄Formation of highly dispersed metal nanoparticles on a support. rsc.org

Coordination Compound and Cluster Synthesis Routes

The synthesis of coordination compounds and clusters containing both osmium and tungsten offers a pathway to novel molecular materials with unique electronic and reactive properties. These synthetic routes often involve the principles of organometallic chemistry and ligand design to bring the two distinct metal centers into close proximity.

Organometallic Complexation and Ligand Design for Osmium and Tungsten Complexes

Polypyridyl ligands, such as bipyridine and terpyridine, are widely used in the coordination chemistry of both osmium and tungsten. washington.eduresearchgate.netrsc.org The synthesis of Os(II) complexes with various polypyridyl ligands has been extensively studied, often focusing on their photophysical properties. washington.eduresearchgate.net The electronic nature of these complexes can be tuned by modifying the substituents on the polypyridyl framework. washington.edu Similarly, tungsten complexes with ligands like terpyridine have been prepared and studied, for instance, as dye sensitizers in photochemical cells. rsc.org The combination of these two areas of expertise allows for the rational design of Os-W heterometallic complexes where, for example, a bridging polypyridyl ligand could coordinate to both an osmium and a tungsten center.

N-heterocyclic carbenes (NHCs) represent another important class of ligands in organometallic chemistry. mdpi.com Tungsten alkylidyne complexes bearing facially coordinating tris(N-heterocyclic carbene)borate ligands have been synthesized. mdpi.com These ligands create a specific electronic environment at the tungsten center. mdpi.com The coordination chemistry of osmium with NHC ligands is also well-established. mdpi.com This opens up possibilities for synthesizing Os-W complexes where one or both metal centers are coordinated by NHC ligands, potentially linked together to form a heterobimetallic structure.

Phosphine (B1218219) ligands are also crucial in the synthesis of mixed-metal complexes. For example, complexes with unbridged dative bonds between osmium and tungsten have been synthesized, such as (Me₃P)(OC)₄Os-W(CO)₅. acs.org In this case, the phosphine ligand is coordinated to the osmium center, influencing its donor properties towards the tungsten center.

The table below provides examples of ligand types used in the synthesis of osmium and tungsten complexes, which are relevant to the design of Os-W heterometallic compounds.

Ligand Type Example Ligand Role in Complexation Relevant Metal Citations
Polypyridyl2,2'-Bipyridine, 2,2':6',2''-TerpyridineStabilize metal centers, tune photophysical and redox properties.Osmium, Tungsten washington.eduresearchgate.netrsc.org
N-Heterocyclic Carbene (NHC)Tris(N-methylimidazolylidenyl)borateProvide strong σ-donation, create specific electronic environments.Tungsten, Osmium mdpi.com
PhosphineTrimethylphosphine (PMe₃)Modify electronic properties, can be part of a bridging ligand.Osmium, Tungsten acs.orgresearchgate.net
AlkylidyneCp(CO)₂W≡CTolActs as a metallo-alkyne that can bind to other metal centers.Tungsten lookchemmall.comkoreascience.kr

Poly- and Heterometallic Cluster Formation (e.g., Tungsten-Triosmium Clusters)

A significant area of research in osmium-tungsten chemistry is the synthesis of heterometallic clusters, particularly those containing a tungsten atom incorporated into an osmium carbonyl cluster framework. The reaction of the triosmium cluster H₂Os₃(CO)₁₀ with the tungsten alkylidyne complex CpW(CO)₂(CTol) (where Cp = cyclopentadienyl (B1206354) and Tol = p-tolyl) under mild conditions is a fruitful route to tungsten-triosmium (WOs₃) clusters. illinois.edu This reaction yields multiple products, demonstrating the rich and complex reactivity. illinois.edu

One of the major products from the reaction of Os₃(CO)₁₀(NCMe)₂ with Cp(CO)₂W≡CTol is the cluster CpWOs₃(CO)₁₁(μ₃-CTol). lookchemmall.comkoreascience.kr The structure of this cluster can be conceptualized as the metalla-alkyne, Cp(CO)₂W≡CTol, being bound to an Os₃(CO)₉ fragment. koreascience.kr The development of such synthetic routes has been influenced by the isolobal relationship between alkynes (RC≡CR) and metal alkylidyne complexes (LₙM≡CR), a concept pioneered by Stone and coworkers. lookchemmall.com

The reactivity of these WOs₃ clusters has also been explored. For example, the cluster CpWOs₃(CO)₁₁{ (μ₃-η²)-C(O)CH₂Tol} undergoes acyl C-O bond scission to form an oxo-alkylidyne compound. illinois.edu Furthermore, reactions of hydrido-tungsten-triosmium clusters like CpWOs₃(CO)₁₂H with alkynes lead to the formation of alkyne-substituted derivatives. illinois.edu These studies highlight that the incorporation of a tungsten atom into a triosmium cluster framework imparts a significantly different reactivity pattern compared to the parent triosmium clusters. illinois.edu

The table below summarizes key synthetic reactions for the formation of tungsten-triosmium clusters.

Reactants Product(s) Reaction Conditions Key Structural Features Citations
H₂Os₃(CO)₁₀ + CpW(CO)₂(CTol)CpWOs₃(CO)₁₁{(μ₃-η²)-C(O)CH₂Tol}, Cp₂W₂Os(CO)₇((μ₃-η²)-C₂Tol₂), CpWOs₃(CO)₁₀((μ₃-CTol)₂HMild conditionsWOs₃ cluster framework, alkylidyne and acyl ligands illinois.edu
Os₃(CO)₁₀(NCMe)₂ + Cp(CO)₂W≡CTolCpWOs₃(CO)₁₁(μ₃-CTol)Not specifiedMetalla-alkyne bound to an Os₃ fragment lookchemmall.comkoreascience.kr
CpWOs₃(CO)₁₂H + RC≡CRCpWOs₃(CO)₁₀((μ₃-η²)-C₂R₂)HNot specifiedAlkyne-substituted WOs₃ cluster illinois.edu

Advanced Characterization of Osmium Tungsten Structures

Structural Analysis Techniques

Structural analysis of osmium-tungsten compounds is critical for correlating their atomic arrangement and microstructural features with their macroscopic properties. Techniques such as X-ray diffraction and electron microscopy are indispensable in this regard.

X-ray diffraction (XRD) is a fundamental and powerful non-destructive technique for investigating the crystalline structure of materials. anton-paar.commdpi.com It provides detailed information about the phase composition, atomic structure, and other key material properties. anton-paar.com The underlying principle of XRD is Bragg's law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. anton-paar.com

In the context of osmium-tungsten systems, XRD is employed to identify the crystalline phases present. For instance, in their pure forms, tungsten typically exhibits a body-centered cubic (BCC) structure, while osmium has a hexagonal close-packed (HCP) phase. researchgate.net When alloyed, XRD patterns can reveal the formation of solid solutions, intermetallic compounds, or the presence of multiple phases. The positions of the diffraction peaks are used to precisely determine the lattice parameters of the constituent phases. mdpi.com Changes in these parameters can indicate the incorporation of one element into the lattice of the other, or the presence of strain within the material. mdpi.com For example, first-principles calculations have been used to simulate XRD data for hypothetical osmium carbide structures to determine the most likely crystal structure. aip.org

Material PropertyDescriptionApplication in Os-W Systems
Phase Identification Determines the crystalline phases present in a sample by comparing the experimental diffraction pattern to known standards. anton-paar.comIdentifies whether Os and W form a solid solution, intermetallic compounds, or exist as separate phases.
Lattice Parameters Measures the dimensions of the unit cell, which is the basic repeating block of a crystal structure. mdpi.comProvides information on atomic substitution and strain within the alloy.
Crystallite Size & Strain Analyzes the broadening of diffraction peaks to determine the size of the crystalline domains and the amount of lattice strain. anton-paar.comHelps to understand the mechanical properties of the material.

This table summarizes the key applications of XRD in the analysis of osmium-tungsten alloys.

Electron microscopy techniques are crucial for visualizing the morphology and microstructure of materials at high resolutions. vpi2004.com Field Emission Scanning Electron Microscopy (FESEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) are particularly valuable in the study of osmium-tungsten structures. vpi2004.comrsc.org

HR-TEM, on the other hand, offers even higher resolution, enabling the visualization of the material's internal microstructure down to the atomic level. vpi2004.comresearchgate.net In HR-TEM, a beam of electrons is transmitted through an ultra-thin sample, and the resulting image provides information about the crystal structure, defects, and interfaces. researchgate.net For osmium-tungsten materials, HR-TEM can be used to observe the arrangement of atoms within the crystal lattice, identify dislocations and other defects, and characterize the interfaces between different phases. rsc.orgfrontiersin.org For example, in a study of tungsten oxide nanowires loaded with osmium oxide, FESEM and HR-TEM confirmed the crystalline nature of the materials and the impact of osmium loading on the layer morphology. rsc.org

TechniquePrimary InformationApplication in Os-W Systems
FESEM Surface morphology, topography, and composition (with EDS). vpi2004.comscience.govImaging of grain structure, phase distribution, and surface features.
HR-TEM Internal microstructure, crystal lattice, defects, and interfaces. vpi2004.comresearchgate.netAtomic-level imaging of crystal structure, identification of dislocations, and characterization of phase boundaries.

This table compares the applications of FESEM and HR-TEM in the characterization of osmium-tungsten structures.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and molecular information about the outermost layers of a material. eag.comum.edu.mo It works by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions. eag.comphi-gmbh.eu These secondary ions are then analyzed based on their mass-to-charge ratio, providing a detailed chemical composition of the surface. phi-gmbh.eu

For osmium-tungsten alloys, ToF-SIMS is invaluable for creating high-resolution chemical maps of the surface, revealing the spatial distribution of osmium and tungsten, as well as any trace elements or contaminants. rsc.orgmdpi.com This is particularly useful for understanding the homogeneity of the alloy and for identifying any segregation of elements to grain boundaries or other microstructural features. mdpi.com The technique is capable of both 2D surface imaging and 3D depth profiling, allowing for a comprehensive analysis of the material's composition. eag.comphi-gmbh.eu In a study involving tungsten oxide nanowires loaded with osmium oxide, ToF-SIMS was able to confirm the presence of osmium on the samples at trace levels, which was not detectable by other microanalysis techniques. rsc.org

Analysis ModeInformation ProvidedApplication in Os-W Systems
Static SIMS Detailed elemental and molecular information from the outermost monolayer. eag.comCharacterization of surface chemistry and contamination.
Dynamic SIMS 2D depth-profiling and 3D analysis of thin layers and interfaces. eag.comMapping the distribution of Os and W throughout the near-surface region.
Imaging High-resolution chemical mapping of the surface. um.edu.momdpi.comVisualizing the spatial distribution of elements and identifying elemental segregation.

This table outlines the different modes of ToF-SIMS and their applications in the analysis of osmium-tungsten materials.

Electron Microscopy (FESEM, HR-TEM) for Morphology and Microstructure

Electronic Structure Determination

Understanding the electronic structure of osmium-tungsten alloys is key to explaining their bonding characteristics and physical properties. Theoretical calculations and spectroscopic techniques are employed to probe the arrangement and energies of electrons within these materials.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials. scirp.orgnih.gov DFT calculations can determine the band structure of a material, which describes the ranges of energy that an electron is allowed to have. diva-portal.org The band structure provides fundamental insights into the material's electrical conductivity, optical properties, and bonding nature.

For osmium-tungsten systems, DFT studies can predict whether the alloy will be metallic, semiconducting, or insulating. The calculations can also reveal the contribution of osmium and tungsten atomic orbitals to the electronic states. For example, a DFT investigation of hydrogen adsorption on graphene doped with osmium and tungsten analyzed the electronic properties of these systems. scirp.org First-principles calculations based on DFT have also been used to study the stability and mobility of osmium in tungsten, providing insights into the behavior of these elements at an atomic level. researchmap.jp

ParameterDescriptionSignificance for Os-W Systems
Band Gap The energy difference between the top of the valence band and the bottom of the conduction band.Determines the electrical conductivity of the material. A zero or overlapping band gap indicates metallic behavior.
Density of States (DOS) The number of available electronic states at each energy level.Shows the contribution of different atomic orbitals (from Os and W) to the electronic structure.
Fermi Level The highest energy level that an electron can occupy at absolute zero temperature.Its position within the band structure is crucial for understanding electronic transport properties.

This table highlights key parameters derived from band structure analysis and their relevance to osmium-tungsten alloys.

The concept of valence electron density, which is the number of valence electrons per unit volume, is a crucial parameter in the design of ultra-incompressible and superhard materials. google.com Metals with high valence electron densities, such as osmium, are often highly incompressible. google.comwikipedia.org The incorporation of elements that can form strong covalent bonds, can further enhance the hardness of the material. google.comucla.edu

In osmium-tungsten alloys, the interplay between the high valence electron density of the constituent metals and the nature of the bonding between them dictates the mechanical properties of the resulting material. The goal is often to combine a high electron density with covalent bonding to create materials that are both incompressible and hard. ucla.edu First-principles calculations can be used to investigate the charge density distribution and the nature of the chemical bonds in these alloys, revealing whether the bonding is primarily metallic, covalent, or a mixture of both. aip.org For instance, studies on osmium borides have shown that the combination of a high valence electron density from osmium with the covalent bonding provided by boron leads to materials with high hardness. google.com Similarly, the bonding in osmium-tungsten systems can be analyzed to understand and predict their mechanical performance.

CompoundValence Electron Density (electrons/ų)Key Property
Diamond0.705Highest known hardness. google.com
Osmium0.511One of the highest for a pure metal. google.com

This table provides a comparison of the valence electron density for diamond and osmium, illustrating the importance of this parameter for material hardness.

Band Structure Analysis (e.g., from Density Functional Theory)

Spectroscopic Investigations of Molecular and Solid-State Systems (e.g., NMR, IR, Raman for Complexes)

The characterization of osmium-tungsten compounds relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. These methods provide detailed insights into molecular structure, bonding, and the electronic environments of the metallic centers and their associated ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of osmium-tungsten complexes in solution. ¹H and ¹³C NMR are routinely used to characterize the organic ligands bound to the metal centers. For instance, in heterobimetallic complexes containing ligands like catechol amines, the ¹H NMR spectra reveal distinct shifts upon coordination. The aromatic protons of catecholate ligands in tungsten complexes, such as cis-[W(nad)₂]⁻, show multiplets around 6.62-6.93 ppm. psu.edu

In more complex systems like carbonyl clusters, ¹³C NMR is indispensable for probing the metal-carbonyl bonding. The chemical shifts of carbonyl ligands are sensitive to their bonding mode (terminal, bridging) and the nature of the metal to which they are attached. For example, in tungsten carbyne complexes supported by poly(imidazolyliden-yl)borato ligands, the carbonyl ligands exhibit a single resonance in the ¹³C{¹H} NMR spectrum around δc = 223.3 ppm, with a tungsten-carbon coupling constant (¹JWC) of 132.0 Hz. mdpi.com The carbyne carbon itself is observed at a much lower field, for example at δc = 280.7 ppm (¹JWC = 171.4 Hz) in [W(≡CC₆H₄Me-4)(CO)₂{HB(ImMe)₃}]. mdpi.com The magnitude of the ¹JWC coupling constant provides a direct measure of the s-character in the tungsten-carbon bond. mdpi.com

For hydride-containing clusters, ¹H NMR is crucial for identifying the hydride ligands, which typically resonate at high field (negative ppm values).

Table 1: Selected ¹³C NMR Data for Tungsten Complexes This table is interactive. Click on the headers to sort the data.

Compound/Fragment Functional Group Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Reference
[W(≡CC₆H₄Me-4)(CO)₂{HB(ImMe)₃}] C -W 280.7 ¹JWC = 171.4 mdpi.com
[W(≡CC₆H₄Me-4)(CO)₂{HB(ImMe)₃}] W-C O 223.3 ¹JWC = 132.0 mdpi.com
[W(≡CC₆H₄Me-4)(CO)₂{HB(ImMe)₃}] W-C NHC (trans to CO) 192.0 ¹JWC = 95.2 mdpi.com
[W(≡CC₆H₄Me-4)(CO)₂{HB(ImMe)₃}] W-C NHC (trans to carbyne) 181.3 ¹JWC = 44.7 mdpi.com
[W(≡CC₆H₄Me-4)(CO)₂{HB(ImMe)₃}Au(IPr)] C -W 277.7 ¹JWC = 85 mdpi.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is primarily used to identify characteristic vibrational modes of ligands, particularly carbonyl (CO), nitrosyl (NO), and metal-hydride (M-H) groups. The stretching frequency of a CO ligand (ν(CO)) is an excellent probe of the electronic environment of the metal center. Stronger back-donation from the metal to the π* orbitals of the CO ligand results in a lower ν(CO) frequency.

In tungsten carbonyl complexes, these stretches are typically observed in the 1800-2100 cm⁻¹ region. For example, the complex [W(≡CC₆H₄Me-4)(CO)₂{HB(ImMe)₃}] displays ν(CO) bands at 1958 and 1873 cm⁻¹ in CH₂Cl₂ solution. mdpi.com Upon coordination of a gold Lewis acid to the carbyne ligand, these frequencies shift to 1971 and 1879 cm⁻¹, indicating a decrease in electron density at the tungsten center. mdpi.com

In mixed osmium-tungsten catechol amine complexes, characteristic bands for the ligands are observed. For example, the C-O stretching vibration (ν(C-O)) of the catecholato ligand in cis-K[W(ad)₂] is found at 1277 cm⁻¹. psu.edu Other ligand-based vibrations, such as C-C stretches, are also identifiable. psu.edu

Table 2: Selected Infrared Frequencies for Osmium and Tungsten Complexes This table is interactive. Click on the headers to sort the data.

Compound Vibrational Mode Frequency (cm⁻¹) Reference
cis-K[W(ad)₂] ν(C-O) 1277 psu.edu
cis-K₂[OsO₂(nad)₂] ν(C-O) 1270 psu.edu
cis-K₂[OsO₂(nad)₂] ν(OsO₂) symmetric 835 psu.edu
cis-K[W(nad)₂] ν(WO₂) symmetric 898 psu.edu
cis-K[W(nad)₂] ν(WO₂) asymmetric 908 psu.edu
[W(≡CC₆H₄Me-4)(CO)₂{HB(ImMe)₃}] ν(CO) 1958, 1873 mdpi.com
[W(depe)₂(η¹-N₂)(μ-η¹:η¹-N₂)AuNHC]⁺ ν(N₂) terminal 2043 nih.gov
[W(depe)₂(η¹-N₂)(μ-η¹:η¹-N₂)AuNHC]⁺ ν(N₂) bridging 1754 nih.gov

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for studying symmetric vibrations and bonds between heavy atoms, such as metal-metal bonds, which are often weak or inactive in IR spectra. edinst.comphotothermal.com

In the study of dimetallatetraynes of the type M₂(C⋮CR)₄(PMe₃)₄ (where M can be tungsten), resonance Raman spectroscopy has been used to probe the skeletal vibrational modes. acs.org For a molybdenum analogue, which serves as a good model, resonance-enhanced bands corresponding to modes with significant ν(Mo-Mo) character were observed at 362, 397, and 254 cm⁻¹. acs.org Normal-coordinate analysis revealed that these modes arise from strong mixing of ν(M₂), ν(M-C), and δ(M-C-C) vibrations, highlighting the delocalized nature of bonding in these systems. acs.org

In osmium-carbene complexes, the Os=C stretching vibration, a key indicator of the metal-carbon double bond strength, has been identified using Raman spectroscopy. researchgate.net For solid-state materials, such as osmium-doped crystals, Raman spectroscopy can be used to assess crystal quality and identify defects. researchgate.net The spectra of osmium and tungsten complexes containing catechol amines show characteristic bands for both the ligand and the metal-oxygen moieties. psu.edu For instance, the symmetric OsO₂ stretch in trans-K₂[OsO₂(dpm)₂] is observed at 850 cm⁻¹ in the Raman spectrum. psu.edu

Table 3: Key Raman Frequencies for Osmium and Tungsten Containing Compounds This table is interactive. Click on the headers to sort the data.

Compound Vibrational Mode Frequency (cm⁻¹) Reference
trans-K₂[OsO₂(dpm)₂] ν(OsO₂) symmetric 850 psu.edu
cis-K[W(ad)₂] ν(C-C) 1489 psu.edu
Mo₂(C⋮CSiMe₃)₄(PMe₃)₄ ν(Mo-Mo) mixed mode 362 acs.org
[OsCl(=CH₂)(H)(CO)(PH₃)₂] (DFT calc.) ν(Os=C) 713 researchgate.net

Interactions and Behavior in Extreme Environments

Radiation Effects and Transmutation-Induced Phenomena in Tungsten-Osmium Alloys

Tungsten and its alloys are primary candidates for plasma-facing components in future fusion reactors due to their high melting point and resistance to sputtering. jaea.go.jp However, under the intense neutron irradiation characteristic of a fusion environment, tungsten undergoes nuclear transmutation, leading to the production of other elements, primarily rhenium (Re) and subsequently osmium (Os). jaea.go.jpscience.gov This alteration in composition from pure tungsten to a W-Re-Os alloy significantly impacts the material's microstructure and mechanical properties. mdpi.comiaea.org The phenomena induced by radiation, including the migration of solute atoms, the formation of precipitates, and the clustering of defects, are critical to understanding the long-term performance and durability of these materials in extreme environments. osti.govresearchgate.net

Solute Atom Migration Dynamics in Irradiated Tungsten (e.g., Tungsten-Osmium Mixed Dumbbells)

In an irradiated tungsten lattice, the migration of solute atoms like osmium is predominantly mediated by interstitials. researchgate.net Unlike self-interstitial atoms (SIAs) in pure tungsten, which exhibit fast one-dimensional (1D) motion, osmium and rhenium solutes form mixed dumbbells with tungsten atoms (W-Os or W-Re). researchmap.jpnih.gov These mixed dumbbells have a low rotation energy barrier, which facilitates a transition from 1D to three-dimensional (3D) migration. jaea.go.jpresearchmap.jp This change in migration dimensionality is a key factor influencing the radiation effects observed in these alloys. researchmap.jp

The migration of W-Os mixed dumbbells is reportedly slower than that of W-Re dumbbells. jaea.go.jp This slower movement increases the probability of recombination with vacancies within the cascade-influenced region. jaea.go.jp This enhanced recombination is hypothesized to be a reason for the greater suppression of void formation observed in W-Os alloys compared to W-Re alloys. jaea.go.jp The migration via this interstitial mode is significantly more effective in transporting solute atoms than the vacancy-mediated mechanism. jaea.go.jp

First-principles calculations have been employed to determine the energetics of these migration processes. The energy barriers for migration and rotation of these dumbbells are crucial parameters for kinetic Monte Carlo simulations that model the microstructural evolution of these alloys under irradiation. nih.gov

Table 1: Migration and Rotation Energy Barriers for Interstitials in Tungsten

Defect Type Migration Path Migration Energy Barrier (eV) Rotation Energy Barrier (eV)
W-W Dumbbell (SIA) Bridge to 1NN 0.08 0.32 (to <110>)
W-Re Mixed Dumbbell Bridge to 1NN ~0.08 < Migration Barrier

| W-Os Mixed Dumbbell | <110> to 1NN | 0.32 | < Migration Barrier |

Radiation-Induced Precipitation Mechanisms of Osmium and Rhenium in Tungsten

A significant consequence of irradiation in tungsten alloys is the formation of precipitates, a phenomenon known as radiation-induced precipitation (RIP). jaea.go.jpresearchmap.jp This occurs even when the solute concentrations of rhenium and osmium are below their respective solid solubility limits. researchmap.jp These precipitates, often identified as σ-phase or χ-phase, are incoherent with the tungsten matrix and act as obstacles to dislocation motion, leading to radiation hardening and potential embrittlement. mdpi.comresearchmap.jp

The formation of these precipitates is driven by the interaction between solute atoms and radiation-induced defects, particularly self-interstitial atoms (SIAs). science.gov The presence of SIAs can significantly lower the nucleation free energy for Re/Os precipitates. science.gov The process is believed to be initiated by the formation of mobile mixed dumbbells (W-Re or W-Os), which are efficiently transported through the lattice. science.goviaea.org These mobile dumbbells can then interact with substitutional solute atoms to form stable, immobile di-solute clusters, which serve as nucleation sites for the growth of larger precipitates. science.govcapes.gov.br

Experimental observations in neutron-irradiated tungsten have confirmed the presence of Re- and Os-rich precipitates. mdpi.comosti.gov In pure tungsten irradiated in a mixed-spectrum reactor, the transmutation products Re and Os are the primary cause of precipitation. osti.gov The morphology of these precipitates can vary, with some studies reporting needle-shaped precipitates at higher doses. mdpi.com The addition of osmium and rhenium to tungsten has been shown to suppress the formation of dislocation loops and voids, likely due to the solutes acting as trapping sites for irradiation-induced defects, which then leads to precipitation. capes.gov.br

Cluster Formation and Aggregation Kinetics

First-principles calculations have been instrumental in determining the stability and binding energies of various solute-defect clusters. iaea.orgresearchgate.net Vacancies play a crucial role in the clustering of rhenium and osmium. iaea.org The binding energies of vacancy-osmium (Vac-Os) clusters are found to be significantly higher than those of vacancy-rhenium (Vac-Re) clusters. iaea.orgresearchgate.net This indicates a strong driving force for the trapping of osmium atoms at vacancies.

Osmium itself can facilitate the formation of clusters even in the absence of defects, although the presence of vacancies greatly enhances the clustering of both Re and Os. iaea.orgcas.cn Furthermore, osmium has been observed to strongly promote the formation of vacancy-rhenium clusters. iaea.orgresearchgate.net In contrast, other transmutation products like tantalum can suppress the formation of both Vac-Re and Vac-Os clusters. iaea.org The stability of these clusters, such as a vacancy surrounded by eight osmium atoms (VacOs8), is very high, with a binding energy calculated to be around 3.63-3.79 eV. researchgate.net

Table 2: Binding Energies of Solute-Vacancy Clusters in Tungsten

Cluster Type Number of Solute Atoms Binding Energy (eV)
VacRe₈ 8 1.304 - 1.72

| VacOs₈ | 8 | 3.63 - 3.79 |

Note: Data compiled from Zhou et al. (2017) and associated research. researchgate.net The binding energy represents the stability of the cluster.

As discussed, interstitials are the primary mediators of solute transport. science.govresearchgate.net An interstitial-mediated aggregation mechanism has been proposed to explain the formation of Re/Os precipitates. science.gov This mechanism begins with a self-interstitial atom being easily trapped by a substitutional Re or Os atom, forming a mobile W-Re/Os mixed dumbbell. science.govx-mol.com

This mobile dumbbell then encounters another substitutional solute atom, forming a highly stable and immobile di-solute (Re-Re, Os-Os, or Re-Os) dumbbell structure. science.gov This immobile cluster then acts as a trapping center for subsequently migrating interstitial-solute dumbbells, leading to the growth of solute-rich clusters and eventually the precipitates observed experimentally. science.govx-mol.com The binding energy between an interstitial cluster and a solute atom is a key parameter; for instance, the binding of a single interstitial (a osti.gov dumbbell) to an Os atom is approximately 1.61 eV, which is significantly higher than for Re (0.79 eV). researchgate.net This strong binding further supports the crucial role of osmium in trapping defects and promoting cluster formation.

Vacancy-Osmium and Rhenium-Osmium Cluster Energetics

Energetics of Helium Clusters in Tungsten-Osmium Systems

In a fusion environment, besides transmutation products, helium (He) is produced from (n,α) reactions and is also implanted from the plasma. The interaction between helium and transmutation solutes like osmium is critical for predicting material performance. researchgate.netmdpi.com

First-principles calculations have been used to investigate the energetics of helium clusters in the presence of osmium. researchgate.net These studies examine the stability of various configurations, including He interstitial clusters near a substitutional Os atom (HenOssub), and He-vacancy clusters with a nearby Os atom (HenV-Ossub). researchgate.net

The presence of an osmium atom near a helium interstitial cluster can affect the cluster's binding energy. researchgate.net For He-vacancy clusters, which are very stable, the trapping of He atoms is strongly influenced by the local environment. While detailed quantitative data on the specific binding energies of He clusters to Os atoms in tungsten is still an active area of research, it is known that vacancies act as strong trapping sites for helium, with the trapping energy for a single He atom in a monovacancy being around 4.5 eV. The presence of solutes like rhenium has been shown to form stable complex structures with vacancies, which can shift helium desorption to higher temperatures, indicating a complex interplay between He, vacancies, and transmutation solutes. It is expected that osmium, with its strong affinity for vacancies, would have a significant impact on helium trapping and bubble nucleation. iaea.orgresearchgate.net

High-Temperature Stability and Microstructural Evolution in Extreme Conditions

The high-temperature stability of osmium-tungsten (Os-W) systems is critical for their application in extreme environments, such as aerospace components and high-temperature furnace parts. Tungsten possesses one of the highest melting points of all elements at 3422°C, making it exceptionally stable at elevated temperatures. Osmium also has a high melting point, around 3033°C. This inherent thermal resistance is a primary reason for their use in applications demanding structural integrity under extreme heat. artizono.com

Under neutron irradiation, as encountered in nuclear fusion devices, tungsten can transmute, with rhenium (Re) and osmium (Os) being the two primary products. researchmap.jp This leads to the formation of Re- and Os-rich precipitates, particularly along grain boundaries. osti.gov The microstructural evolution of pure tungsten under such conditions is highly dependent on the neutron energy spectrum, irradiation temperature, and dose. osti.gov At temperatures around 90°C, the dominant defects are dislocation loops and small clusters. Above 460°C, voids begin to form, and at higher doses (above ~1 dpa), voids and transmutation-induced precipitates become the dominant defects. osti.gov

The stability of these alloys is also influenced by their crystal structure. W-Os alloys undergo a phase transformation from a hexagonal close-packed (HCP) structure to a body-centered tetragonal (BCT) σ-phase at approximately 65 at. % W. aip.org In the ternary W-Os-Ru system, a similar transformation is observed, with the alloys crystallizing in the HCP structure at tungsten concentrations below 50 at. % and in the BCT structure above 60 at. %. aip.org The formation of these different phases can have significant effects on the material's properties.

Research into nickel-based superalloys has shown that replacing rhenium with osmium can lead to improved strength, greater resistance to creep (deformation), and better phase stability under extreme conditions. reddit.com This highlights the potential of osmium to enhance the high-temperature performance of alloys.

Table 1: Microstructural Changes in Tungsten Under Irradiation

Irradiation Condition Dominant Microstructural Features
~90°C Dislocation loops, small clusters osti.gov
>460°C Formation of voids osti.gov
>~1 dpa Voids and transmutation-induced precipitates (Re and Os) osti.gov
High dose irradiation Re- and Os-rich precipitation along grain boundaries osti.gov

Interfacial Phenomena and Interdiffusion in Multilayered Systems (e.g., Os-Ru on Tungsten)

In multilayered systems, such as those used in dispenser cathodes, the interaction between different metallic layers at high temperatures is a critical factor determining device lifetime and performance. 3m.com M-type dispenser cathodes, for instance, consist of a porous tungsten pellet coated with an osmium-ruthenium (Os-Ru) alloy. 3m.comuky.edu This coating lowers the work function of the cathode, enabling it to operate at lower temperatures and thus extending its life. 3m.com

However, a primary failure mechanism in these cathodes is the interdiffusion of tungsten with the Os-Ru coating at the high operating temperatures. 3m.com This interdiffusion alters the composition and microstructure of the coating, which can degrade the cathode's emissive properties. aip.org The rate of this interdiffusion is accelerated at higher temperatures. 3m.com

Studies have shown that the microstructure of the Os-Ru thin film can be modified to inhibit this W-Os-Ru interdiffusion. 3m.com For example, creating a fine-grained Os-Ru film on top of the larger grains of the tungsten substrate has shown potential in slowing down the interdiffusion process. 3m.com

The composition of the W-Os-Ru alloy at the surface has a non-linear effect on the thermionic current density. The current density initially increases with growing tungsten content, reaching a maximum at around 30-40 at.% W, and then decreases dramatically at higher tungsten concentrations. uky.edu This behavior is linked to changes in the electronic structure of the alloy as the tungsten content increases, which in turn affects the work function. aip.orguky.edu Specifically, a phase transformation to a body-centered tetragonal (BCT) structure occurs at tungsten concentrations between 50-60 at.%, which corresponds to a region of decreasing emission performance. aip.orguky.edu

The stability of interfaces between different metals is a key concern. For instance, in copper interconnect technology, various refractory metals, including osmium and ruthenium, have been considered as adhesion layers and diffusion barriers. aip.orgasu.edu Studies on Cu/Ru/Ta systems have shown that the Ru layer can act as a stable interface with copper, showing negligible diffusion even after annealing at 400°C. aip.orgasu.edu This stability is crucial for the reliability of such multilayered structures. aip.orgasu.edu

Catalytic Applications of Osmium and Tungsten Compounds and Composites

Homogeneous and Heterogeneous Catalysis with Osmium and Tungsten Complexes and Oxides

The catalytic prowess of osmium and tungsten is evident in both homogeneous and heterogeneous settings. chemguide.co.uk In homogeneous catalysis, soluble metal complexes offer high activity and selectivity, operating under mild conditions. acs.org Conversely, heterogeneous catalysts, typically solid materials like oxides, provide advantages in terms of catalyst separation and reusability, crucial for industrial applications. chemguide.co.ukacs.org

Tungsten's utility in heterogeneous catalysis is particularly notable in the form of tungsten oxides and polyoxotungstates (POTs). rsc.org These compounds possess strong Brønsted acid sites and redox capabilities, making them effective in various reactions. rsc.org To overcome the challenge of solubility in certain reactions, homogeneous POTs can be heterogenized by immobilizing them onto supports or through the substitution of inorganic cations. rsc.org Similarly, osmium, often in the form of its oxides or finely divided metal, serves as a robust catalyst. azom.com For instance, powdered osmium has shown potential as a catalyst in the Haber process for ammonia (B1221849) synthesis. wikipedia.org

Osmium and tungsten compounds are highly effective catalysts for a variety of oxidation reactions. Osmium tetroxide is a well-known and powerful oxidizing agent, widely used for the dihydroxylation of alkenes. azom.com Soluble osmium derivatives, such as osmium chloride (OsCl₃), can efficiently catalyze the oxidation of alcohols using hydrogen peroxide as the oxidant, yielding aldehydes and carboxylic acids. researchgate.net Research has shown that OsCl₃ can catalyze the oxidation of 2-cyanoethanol with product yields up to 90% and turnover numbers (TON) reaching 1500. researchgate.net In the oxidation of isopropanol, OsCl₃ achieved a 58% yield of acetone. researchgate.net

Tungsten-based catalysts also play a significant role in oxidation chemistry. researchgate.net Peroxo complexes of tungsten are effective catalysts for the oxidation of olefins to epoxides and secondary alcohols to ketones using hydrogen peroxide. google.com Polyoxometalates containing tungsten have been investigated for the oxidative cleavage of unsaturated fatty acids, offering a greener alternative to ozonolysis. rsc.org Furthermore, tungsten-based catalysts have been employed in the epoxidation of various alkenes, including those with electron-withdrawing groups. thieme.deorientjchem.org

Table 1: Performance of Osmium and Tungsten Catalysts in Oxidation Reactions

Catalyst Substrate Oxidant Product Yield (%) Turnover Number (TON) Reference
OsCl₃ 2-Cyanoethanol H₂O₂ Aldehyde/Acid up to 90 up to 1500 researchgate.net
OsCl₃ Isopropanol H₂O₂ Acetone 58 - researchgate.net

While historically less studied than their ruthenium counterparts, osmium complexes have emerged as highly active and stable catalysts for hydrogenation and dehydrogenation reactions. acs.orgnih.gov They have demonstrated remarkable efficiency in the hydrogenation of ketones, aldehydes, imines, and even esters, producing the corresponding alcohols and amines. acs.orgnih.govcapes.gov.br The introduction of ligands with an NH functionality has been a key strategy in developing new and effective osmium catalysts. acs.orgnih.gov These catalysts are also proficient in the reverse reaction, the dehydrogenation of alcohols to produce ketones. acs.orgnih.gov

Tungsten-based catalysts have also shown promise in hydrogenation reactions. Simple tungsten(II) complexes have been developed for the hydrogenation of quinoline (B57606) derivatives to 1,2,3,4-tetrahydroquinolines. jku.at Furthermore, research into ligand-modified tungsten(II) complexes has demonstrated their catalytic properties in the hydrogenation of various polar functional groups. jku.at

Table 2: Applications of Osmium and Tungsten Catalysts in Hydrogenation

Catalyst System Substrate Type Product Type Reference
Osmium Complexes Ketones, Aldehydes, Imines, Esters Alcohols, Amines acs.orgnih.govcapes.gov.br
Tungsten(II) Complexes Quinoline Derivatives 1,2,3,4-Tetrahydroquinolines jku.at
Ligand-Modified Tungsten(II) Complexes Polar Functional Groups Hydrogenated Products jku.at

The selective activation and functionalization of otherwise inert C-H bonds is a significant goal in synthetic chemistry, and both osmium and tungsten have contributed to advancements in this area. researchgate.netacs.org Osmaelectrocatalysis has enabled the site- and chemoselective C-H activation of benzoic acids for electrooxidative alkyne annulations. nih.gov Mechanistic studies of this process have identified key osmium(0) and osmium(II) intermediates, revealing a synergistic redox catalyst regime where a facile C-H cleavage is a key step. nih.gov

Tungsten has also been utilized in C-H activation, particularly in the context of photocatalysis. The merger of copper catalysis with decatungstate photocatalysis has enabled the direct C(sp³)–H trifluoromethylation of abundant feedstocks. researchgate.net This dual-catalytic system allows for the conversion of strong aliphatic and benzylic C–H bonds into valuable C(sp³)–CF₃ products. researchgate.net

Hydrogenation and Dehydrogenation Processes

Photo- and Electrocatalysis Using Osmium and Tungsten Containing Systems

The unique photophysical and electrochemical properties of osmium and tungsten compounds make them suitable for applications in photo- and electrocatalysis. researchgate.net Luminescent transition metal complexes, including those of osmium and tungsten, can act as photosensitizers, absorbing light and driving chemical transformations. researchgate.net

Tungsten-based polyoxometalates (POMs) are particularly promising for the photocatalytic and electrocatalytic reduction of carbon dioxide (CO₂). immt.res.in These POMs exhibit thermal and redox stability, light-absorbing capabilities, and quasi-semiconductor properties, enabling the conversion of CO₂ into value-added products like carbon monoxide, formic acid, and methanol. immt.res.in Tungsten oxide (WO₃) nanomaterials are also being explored for photoelectrochemical water-splitting, a key process for hydrogen production. mdpi.com The monoclinic phase of WO₃ has shown particularly high photoactivity. mdpi.com

Osmium's role in this area is exemplified by the development of osmaelectrocatalysis for C-H activation, as mentioned previously. nih.gov This strategy utilizes electricity as a sustainable oxidant, avoiding the need for stoichiometric chemical oxidants. nih.gov The development of such systems highlights the potential for creating more environmentally benign synthetic methods.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanisms of catalytic cycles is crucial for the rational design of more efficient catalysts. Detailed mechanistic studies have provided valuable insights into the roles of osmium and tungsten in various transformations.

For instance, in the osmium-catalyzed hydrogenation of nitriles to secondary amines, the mechanism involves the insertion of the nitrile's N-C triple bond into an Os-H bond of an unsaturated osmium tetrahydride intermediate. csic.es This is followed by the reaction of the resulting azavinylidene ligand with molecular hydrogen to produce an imine and regenerate the active catalyst. csic.es

Osmium and tungsten complexes have been shown to promote [3+2] dipolar cycloaddition reactions involving azomethine ylides, which are versatile intermediates for the synthesis of five-membered nitrogen-containing heterocycles. acs.orgnih.gov These metal complexes can coordinate to substrates like pyrroles, enhancing their azomethine ylide character and facilitating cycloaddition with dipolarophiles. acs.org

Specifically, tungsten carbonyl complexes react with o-(alk-3-en-1-ynyl)phenylbenzaldimines to generate tungsten-containing vinylazomethine ylides. nih.gov These intermediates then undergo an intermolecular 1,5-dipolar cycloaddition with ketene (B1206846) acetals to produce seven-membered heterocycles, namely azepino[1,2-a]indole derivatives, in good yields. nih.gov Mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), are crucial for understanding the formation and reactivity of these azomethine ylide intermediates and the subsequent cycloaddition pathways. hku.hk

Identification of Active Catalytic Species and Reaction Paths

The elucidation of active catalytic species and their corresponding reaction pathways is fundamental to understanding and optimizing the performance of catalysts. For compounds and composites containing osmium and tungsten, a combination of in-situ spectroscopic techniques, kinetic studies, and theoretical calculations has been employed to uncover the nature of the catalytically active sites and the mechanisms through which they operate. nih.govmdpi.com Identifying these transient intermediates and understanding their transformations are critical for designing more efficient and selective catalysts. wikipedia.org

Osmium-Based Catalytic Systems

Research into osmium-based catalysts has revealed a variety of active species and mechanisms depending on the reaction type, such as hydrogenation, oxidation, or nitrogen activation.

Active Species Identification: In the context of nitrogen activation, the active centers on metallic osmium catalysts are described as being sparse. aip.org The catalytic process for nitrogen isotope exchange is believed to involve atomically bound nitrogen on the catalyst surface. aip.org For the hydrogenation of alkyl nitriles, the hexahydride complex OsH₆(PⁱPr₃)₂ serves as a precatalyst, generating the catalytically active unsaturated tetrahydride species, OsH₄(PⁱPr₃)₂, through the reductive elimination of hydrogen. csic.es Key intermediates, such as trihydride-azavinylidene derivatives (OsH₃{=N=CHR}(PⁱPr₃)₂), have been isolated and characterized, providing direct evidence of the reaction pathway. csic.es In oxidation reactions, various species have been implicated, including polynuclear osmium complexes and specific oxo-osmium(VI) compounds like [OsO(C₇H₇)₄] and [OsO₂(C₇H₇)₂]. grafiati.com Furthermore, osmium carbynes (Os≡C) have been identified as active precursors for constructing dπ-pπ conjugated systems. xmu.edu.cn

Reaction Path Elucidation: The mechanism for the hydrogenation of nitriles catalyzed by OsH₆(PⁱPr₃)₂ is well-documented. csic.es The process begins with the formation of the active tetrahydride OsH₄(PⁱPr₃)₂. csic.es This is followed by the insertion of the nitrile's nitrogen-carbon triple bond into an Os-H bond of the active species, which forms a stable trihydride-azavinylidene intermediate. csic.es The final step involves the reaction of this intermediate with molecular hydrogen to yield the corresponding imine and regenerate the active tetrahydride catalyst, completing the catalytic cycle. csic.es For nitrogen isotope exchange on metallic osmium, the proposed rate-determining step involves the migration of atomically bound nitrogen across the surface. aip.org This reaction is notably inhibited by hydrogen and poisoned by oxygen. aip.org In a different reaction class, osmium carbynes react with alkynes not through cycloaddition, but via an acyclic addition pathway to create extended π-conjugated systems. xmu.edu.cn

Interactive Data Table: Osmium Catalytic Species and Pathways

Catalyst/Precursor Reaction Identified Active Species/Intermediate Key Research Findings Citations
Metallic Osmium N₂²⁸ + N₂³⁰ Isotope Exchange Atomically bound nitrogen on active surface centers The reaction has an activation energy of 21.8 kcal/mol and is inhibited by hydrogen. aip.org

Tungsten-Based Catalytic Systems

Tungsten-based catalysts are versatile, with their active sites and reaction mechanisms being highly dependent on the catalyst's composition (e.g., oxide, carbide, or molecular complex) and the reaction conditions.

Active Species Identification: In heterogeneous oxidation reactions, tungsten oxides (WO₃) are prominent. mdpi.com Their catalytic activity is attributed to the presence of Brønsted or Lewis acid sites and redox sites associated with oxygen vacancies. mdpi.comosti.gov A highly reactive species known as α-oxygen (O⁻) has been identified on the surface of tungsten oxides, similar to that found on other metal oxides. osti.gov For photocatalytic reactions, the decatungstate anion has been identified as a potent hydrogen atom abstractor. researchgate.net In homogeneous catalysis, specific redox cycles are key. For alkene isomerization, a W(0)/W(II) redox cycle is proposed, involving a 7-coordinate tungsten(II)-hydride species formed via β-hydride elimination. nih.gov For the synthesis of N-aryl-2,3,4,5-tetraarylpyrroles, the active species is a bis(imido)tungsten moiety operating within a W(IV)/W(VI) redox cycle. nih.gov Theoretical studies on tungsten carbide (WC) for the hydrogen evolution reaction (HER) have identified that doping the WC surface with non-metallic elements like phosphorus or oxygen can create highly active sites by optimizing the Gibbs free energy of hydrogen adsorption. mdpi.comresearchgate.net

Reaction Path Elucidation: The mechanisms of tungsten-catalyzed reactions are diverse. For the synthesis of multi-arylated pyrroles, the proposed W(IV)/W(VI) cycle involves three key steps: a [2+2]-cycloaddition between a W=NPh bond and a diarylacetylene, followed by enyne metathesis with a second alkyne, and concluding with C-N bond formation to release the pyrrole (B145914) product. nih.gov In alkene functionalization, the W(0)/W(II) cycle is initiated by the dissociation of CO from a precursor like W(CO)₆, often under UV irradiation. nih.gov The subsequent steps involve migratory insertion and reductive elimination at a 7-coordinate W(II) center. nih.gov For the HER on tungsten carbide surfaces, the reaction proceeds via the Volmer step, where hydrogen adsorbs onto the catalyst surface. nih.gov Density functional theory (DFT) calculations show that the catalytic activity is directly related to the Gibbs free energy of this hydrogen adsorption step (ΔGH), with an ideal value being close to zero. mdpi.comresearchgate.net Doping the tungsten carbide surface modifies the electronic structure and thus tunes the ΔGH, enhancing catalytic performance. mdpi.comresearchgate.net

Interactive Data Table: Tungsten Catalytic Species and Pathways

Catalyst/Precursor Reaction Identified Active Species/Intermediate Key Research Findings Citations
Tungsten Oxides (WOx) Oxidation Reactions α-oxygen (O⁻), Brønsted/Lewis acid sites, oxygen vacancies The acidity and redox properties are tunable by controlling the structure and morphology of the oxide. mdpi.comosti.gov
W(CO)₆ Alkene Isomerization & Functionalization 7-coordinate W(II)-H species The reaction proceeds via a W(0)/W(II) redox cycle, often initiated by UV irradiation to dissociate a CO ligand. nih.gov
WCl₆ / Si-Me₂-DHP N-Arylpyrrole Synthesis Bis(imido)tungsten moiety, (iminoalkylidene)tungsten species A W(IV)/W(VI) redox cycle is proposed. DFT studies clarified the activation energies of key steps. nih.gov
Decatungstate Anion Photocatalytic C-H Activation Decatungstate anion Acts as a hydrogen atom abstractor to generate carbon-centered radicals from unfunctionalized alkyl derivatives. researchgate.net
Tungsten Carbide (WC) Hydrogen Evolution Reaction (HER) P- or O-doped sites on the WC (0001) surface DFT calculations show P-doping results in a Gibbs free energy of hydrogen adsorption (ΔGH) of -0.04 eV, close to ideal. mdpi.comresearchgate.net

Functional Materials and Device Integration

Gas Sensing Applications of Osmium-Tungsten Oxide Composites

The integration of osmium with tungsten trioxide (WO₃) has led to the development of highly sensitive and selective gas sensing materials. WO₃ is a well-known n-type semiconductor whose electrical resistance changes upon interaction with ambient gas molecules, making it a staple material for chemoresistive gas sensors. ias.ac.innih.gov The performance of these sensors can be significantly amplified by decorating the nanostructured WO₃ with nanoparticles of noble metals like osmium. researchgate.netnih.gov

The fundamental mechanism of gas sensing in tungsten oxide nanowires relies on the surface reactions between the target gas and adsorbed oxygen species. nih.govmdpi.com When the sensor is in air, oxygen molecules adsorb onto the WO₃ surface and capture free electrons from the conduction band, creating a depletion layer and increasing the sensor's resistance. When exposed to a reducing gas (like hydrogen) or an oxidizing gas (like nitrogen dioxide), the gas molecules react with these adsorbed oxygen ions, leading to a release or further trapping of electrons, which in turn modulates the nanowire's conductivity. nih.govresearchgate.net

Loading the tungsten oxide nanowires with osmium oxide nanoparticles enhances this process through two primary effects:

Chemical Sensitization : Osmium oxide nanoparticles act as catalytic sites, promoting the dissociation of gas molecules on the sensor surface, thereby increasing the rate and efficiency of the sensing reaction. researchgate.net

Electronic Sensitization : The formation of p-n heterojunctions at the interface between the osmium oxide nanoparticles and the n-type WO₃ nanowires can modulate the charge depletion layer, further amplifying the resistance change during gas exposure. researchgate.net

Studies on osmium-loaded WO₃ nanowires synthesized via aerosol-assisted chemical vapor deposition (AACVD) confirm that the presence of osmium significantly impacts sensor response, with loaded sensors showing promise for detecting hydrogen (H₂) and nitrogen dioxide (NO₂). nih.govrsc.org The interaction is highly dependent on the surface morphology and the crystalline structure of the nanomaterials. researchgate.netnih.gov

The performance of gas sensors is dramatically improved by engineering their structure at the nanoscale. Fabricating the sensing material as nanowires provides an exceptionally high surface-area-to-volume ratio, maximizing the surface available for gas interaction and enhancing sensitivity. nih.govscispace.com

To overcome the challenge of cross-sensitivity, where a single sensor reacts to multiple gases, researchers have developed sensor arrays. An array comprising pristine WO₃ nanowires alongside WO₃ nanowires with varying loads of osmium oxide nanoparticles can generate a unique response pattern for different gases. researchgate.netnih.govrsc.org

This complex dataset can be interpreted using multivariate data analysis techniques:

Principal Component Analysis (PCA) : This is an unsupervised pattern recognition method used to reduce the dimensionality of the data from the sensor array. It helps in visualizing the data and successfully discriminating between different gases like nitrogen dioxide, hydrogen, and ethanol. nih.govrsc.org

Artificial Neural Networks (ANNs) : A supervised method, such as a multilayer perceptron (MLP), can be trained with the sensor array's response patterns. nih.gov This allows the system not only to identify the gas but also to accurately quantify its concentration, even in mixtures. researchgate.netresearchgate.net

A sensor array using pristine and osmium-loaded tungsten oxide devices has demonstrated excellent performance in both gas identification and quantification, showcasing the power of combining advanced materials with intelligent data processing. researchgate.netnih.govrsc.org

Gas Sensing Performance of Os-Loaded WO₃ Sensor Array

TechniquePurposeGases AnalyzedKey FindingSource
Sensor Array (Pristine WO₃, Low-Load Os-WO₃, High-Load Os-WO₃)Generate unique response patterns for different analytes.Nitrogen Dioxide (NO₂), Hydrogen (H₂), EthanolOsmium loading creates cross-responsive sensors suitable for multivariate analysis. nih.gov, rsc.org
Principal Component Analysis (PCA)Gas discrimination and identification.Nitrogen Dioxide, Hydrogen, EthanolThe 3-sensor array data allows for clear clustering and identification of the target gases. nih.gov, rsc.org
Artificial Neural Networks (ANNs) / Multilayer Perceptron (MLP)Gas quantification.Nitrogen Dioxide, Hydrogen, EthanolTrained ANNs can accurately predict the concentration of the detected gases. researchgate.net, nih.gov

Sensing Mechanisms and Surface Reactivity in Osmium-Loaded Tungsten Oxide Nanowires

Electron Emission Technologies and Cathode Coatings (e.g., Thermionic Cathodes)

Osmium-tungsten alloys are critical materials in the field of electron emission, particularly for enhancing the performance of thermionic dispenser cathodes. researchgate.net These cathodes are essential components in high-power vacuum electronic devices, such as those used in satellite communications, and their efficiency hinges on the ability to emit electrons at high temperatures with a low work function. psu.eduuky.edu

Coating a standard tungsten dispenser cathode with a layer of osmium, which forms an osmium-tungsten alloy during operation, significantly improves electron emission. psu.eduresearchgate.net This improvement is primarily attributed to a reduction in the cathode's work function—the minimum energy required for an electron to escape from the surface. Research has correlated the formation of a specific tetragonal σ phase in the Os-W alloy with enhanced emission, achieving a work function reduction of up to 0.2 eV compared to standard cathodes. psu.eduaip.org

The underlying mechanism is explained by the surface dipole model. In a dispenser cathode, barium (Ba) is dispensed to the surface, where it forms a Ba-O dipole layer that lowers the work function. researchgate.netaps.org Surface-extended x-ray absorption fine structure (SEXAFS) studies have revealed a key structural difference between pure tungsten and Os-W alloy surfaces:

On a tungsten cathode , each barium atom is bonded to one oxygen near neighbor. aps.org

On an osmium-tungsten alloy cathode , each barium atom is bonded to two oxygen near neighbors. aps.org

This doubling of the Ba-O coordination on the alloy surface enhances the strength of the surface dipole, leading to a more significant reduction in the work function and, consequently, higher electron emission. aps.org

Comparison of Tungsten vs. Osmium-Tungsten Coated Cathodes

Cathode TypeSurface CoatingKey Surface FeatureEffect on Work FunctionEmission PerformanceSource
Standard Dispenser CathodeUncoated TungstenBa is bonded to one oxygen atom.Standard reduction.Baseline aps.org
M-type CathodeOsmium-Tungsten AlloyBa is bonded to two oxygen atoms; formation of Os-W σ phase.Significantly lower work function (reduction up to 0.2 eV).Improved (up to 3x higher emission). psu.edu, aps.org

Exploration of Biomedical Potentials (e.g., In Vitro Antiproliferative Activity of Complexes)

The development of metal-based drugs is a major frontier in medicinal chemistry, driven by the success of platinum-based anticancer agents. unja.ac.idrsc.org In the search for new therapies with improved efficacy and novel mechanisms of action, researchers are exploring a wide range of metal complexes, including those based on osmium and tungsten. rsc.orgunivie.ac.at

Osmium complexes, in particular, have demonstrated significant potential as anticancer agents. Various organo-osmium(II) and osmium(IV/VI) complexes have exhibited potent in vitro antiproliferative activity against a range of human cancer cell lines, including ovarian, lung, and colon carcinoma. univie.ac.atrsc.orgnih.gov The mechanisms underlying their cytotoxicity are diverse and can include the reduction of proteosynthesis, induction of apoptosis, and the generation of reactive oxygen species (ROS). unja.ac.idrsc.orgulb.ac.be

The strategy of creating heterometallic compounds, which combine two or more different metal centers in a single molecule, is being explored to enhance therapeutic effects. frontiersin.orgresearchgate.net The rationale is that combining the distinct chemical and biological properties of different metals could lead to synergistic activity or novel biological targets. frontiersin.org While specific studies on osmium-tungsten bimetallic complexes for antiproliferative activity are not yet prominent, the principle has been demonstrated with other combinations, such as Fe-Ru and Os-Rh complexes, which show that the bimetallic agent can have altered and sometimes superior activity compared to its monometallic precursors. frontiersin.orgresearchgate.net This line of research suggests that the exploration of heterometallic osmium-tungsten complexes could be a viable future strategy in the design of novel chemotherapeutic drugs.

Antiproliferative Activity of Related Metal Complexes

Complex TypeExampleObserved In Vitro ActivityPotential Mechanism of ActionSource
Organo-Osmium(II)[(η⁶-p-cym)Os(C^N)(4-NMe₂-py)]⁺Effective against cisplatin-sensitive and resistant ovarian cancer cells.Reduction of proteosynthesis, induction of apoptosis. rsc.org
Osmium(IV)(H₂ind)[Os(IV)Cl₅(1H-ind)]Antiproliferative activity in ovarian, lung, and colon carcinoma cell lines.Not fully elucidated, involves interaction with cellular components. nih.gov
Osmium(VI)Osmium(VI) Nitrido ComplexesActive against breast cancer stem cells and glioblastoma models.Reduction by cellular thiols (e.g., glutathione) to lower oxidation states. ulb.ac.be
Heterobimetallic (Strategy)Os-Rh, Fe-Ru, Ru-Os complexesActivity can be greater than monometallic counterparts, with altered modes of action.Combines properties of each metal center (redox, lipophilicity, target binding). frontiersin.org, researchgate.net

Computational and Theoretical Approaches

First-Principles Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively used to predict the fundamental properties of materials from the ground up, without empirical parameters.

First-principles calculations based on DFT are instrumental in determining the energetic stability and predicting the crystal structures of Os-W phases. These calculations involve computing the total energy of various atomic arrangements to identify the most stable (lowest energy) configurations. arxiv.orgarxiv.org For instance, DFT coupled with Monte Carlo simulations (MC-DFT) can be employed to find the ground-state configurations of W-based alloys at 0 K by comparing the total energies of different elemental distributions, such as random special quasi-random structures (SQS) versus ordered minimum energy configurations (MEC). arxiv.orgarxiv.orgmdpi.com Studies have shown that MECs generally exhibit lower cohesive energies and different lattice constants compared to SQS, indicating a tendency towards ordering. arxiv.orgarxiv.org

DFT calculations have also been used to investigate the stability of osmium and its compounds in different structural forms. For example, the stability of OsC in the tungsten carbide (WC) structure has been a subject of theoretical inquiry. The investigation of alternative crystal structures and the calculation of energy differences between them are standard procedures to assess the likelihood of phase formation. fraunhofer.de

Calculated Formation Energies of Point Defects in Tungsten

DefectFormation Energy (eV)Reference
Vacancy3.568 bham.ac.uk
<111> Self-Interstitial Atom (SIA)10.086 bham.ac.uk
W-Os <111> mixed dumbbellSlightly lower than W-W dumbbell researchmap.jp

The nature of chemical bonding in Os-W systems is governed by the interactions between the valence electrons of the constituent atoms. DFT is used to calculate the electronic band structure and the density of states (DOS), which provide a detailed picture of the electronic interactions. fraunhofer.de In transition metals like tungsten and osmium, the d-electrons play a dominant role in cohesion and bonding. fraunhofer.deupenn.edu The filling of the d-band determines the cohesive energy and the ground state structure. upenn.edu The bonding in these materials has a mixed metallic and covalent character, with the covalent component arising from the directional d-d bonds. fraunhofer.deupenn.edu

The interaction between solute atoms and defects can be quantified by calculating binding energies. For example, DFT calculations have revealed a strong attractive interaction between osmium atoms and self-interstitial atoms (SIAs) in tungsten, forming stable mixed dumbbells. iaea.org Conversely, the interaction between substitutional osmium atoms can be repulsive, making the spontaneous clustering of Os atoms in an otherwise perfect lattice thermodynamically unfavorable. iaea.org However, the presence of irradiation-induced defects like SIAs can mediate the aggregation of osmium. iaea.org The analysis of interatomic bonding is also crucial for understanding the properties of more complex structures like metal clusters. In osmium nitride clusters, for instance, analysis of bond distances and Wiberg bond indices derived from NBO analysis indicates delocalized Os-N and Os-Os bonding. nih.gov

Interaction Characteristics in the W-Os System from DFT

Interaction PairInteraction TypeKey FindingReference
Os-VacancyAttractiveFormation of Os-vacancy pairs is energetically favorable but must overcome a high energy barrier. iaea.org
Os-SIAStrongly AttractiveForms a stable Os-W dumbbell; this interaction is stronger and has a longer range than the Os-vacancy interaction. iaea.org
Os-Os (substitutional)RepulsiveIndicates that Os atoms tend not to cluster together in the absence of defects. iaea.org

Energetic Stability and Structural Prediction of Osmium-Tungsten Phases and Analogues (e.g., OsC in WC structure)

Atomistic Simulations (e.g., Kinetic Monte Carlo - KMC)

While DFT provides a detailed electronic picture, it is computationally expensive for simulating the long-term evolution of large systems. Atomistic simulations, such as Kinetic Monte Carlo (KMC), bridge this gap by using pre-calculated energy barriers from DFT or empirical potentials to model processes over much longer timescales.

KMC simulations are particularly well-suited for studying the diffusion of atoms and defects in alloys. researchgate.netiaea.org The method simulates a sequence of events (e.g., atom jumps) based on their probabilities, which are determined by the energy barriers for each possible event. researchgate.net These energy barriers are often obtained from DFT calculations. researchgate.net In the context of tungsten alloys, KMC can model the migration of solute atoms like osmium, which can occur via different mechanisms, such as vacancy-mediated or interstitial-mediated diffusion. iaea.orgresearchgate.net

Studies have shown that interstitial-mediated transport, where a solute atom is carried by a migrating self-interstitial atom, can be a dominant diffusion mechanism, especially under irradiation. researchgate.netmaterialsmodeling.org This process is crucial for understanding solute clustering and precipitation. researchgate.net The development of advanced KMC methods, such as Self-Evolving Atomistic KMC (SEAKMC), allows for the simulation of defect interactions and evolution with atomistic detail without pre-assuming the possible mechanisms, further enhancing the predictive power of these simulations. osti.gov

Under irradiation, materials are subjected to a constant influx of vacancies and interstitials, which can significantly alter their microstructure. lanl.gov KMC simulations are used to model the resulting precipitation and cluster growth. materialsmodeling.org For example, in W-Re alloys, which serve as an analogue for W-Os, KMC simulations incorporating DFT-derived parameters have shown that mixed-interstitial transport controls the nucleation and growth of solute clusters. materialsmodeling.org These simulations reveal that solute atoms are brought together by mixed interstitials, and subsequent vacancy attraction leads to recombination and the growth of solute-rich clusters. materialsmodeling.org

These models can predict the size, density, and composition of precipitates as a function of irradiation conditions (temperature, dose, dose rate) and alloy composition. bham.ac.ukmaterialsmodeling.org This information is vital for predicting the long-term performance and potential embrittlement of tungsten alloys in environments like fusion reactors, where transmutation continuously produces elements like rhenium and osmium. bham.ac.ukmaterialsmodeling.orgosti.gov Cluster dynamics (CD) models, which can be informed by KMC results, are also used to simulate the evolution of entire populations of clusters, providing a bridge between atomistic processes and macroscopic material properties. lanl.govmdpi.com

Defect Dynamics and Diffusion Pathways in Alloys

Molecular Orbital Theory and Bonding Analysis in Metal Complexes and Clusters

Molecular Orbital (MO) theory provides a framework for describing the electronic structure and bonding in molecules and clusters by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire entity. numberanalytics.com

In transition metal complexes and clusters, including those of osmium and tungsten, the d-orbitals play a central role in forming a variety of bonds, including sigma (σ), pi (π), and even delta (δ) bonds in metal-metal multiple bonding scenarios. libretexts.orgegyankosh.ac.in The overlap of d-orbitals dictates the bond order and the geometry of the complex. libretexts.org For example, the concept of quadruple bonds, first extensively studied in rhenium complexes, involves a σ², π⁴, δ² electron configuration, and similar principles apply to tungsten and other transition metals. numberanalytics.comlibretexts.org

For Os-W systems, MO theory can be used to analyze the bonding in hypothetical or synthesized clusters. For example, in a study of Os-doped fullerenes, Frontier Molecular Orbital (FMO) analysis was used to understand the interactions and reactivity of the doped structures. uj.ac.za The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key descriptor of chemical reactivity and stability. uj.ac.za Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to investigate non-covalent interactions and charge transfer within these complexes, providing a deeper understanding of the bonding characteristics. uj.ac.zauobaghdad.edu.iqresearchgate.net In a study of an Os₃N₃⁺ cluster, MO analysis combined with other computational tools revealed a bonding picture of 2-fold π/δ aromaticity, a novel finding for transition metal-based inorganic benzenes. nih.gov

Computational Studies on Racemization Inhibition in Chiral Metal Complexesacs.org

Computational and theoretical approaches, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the mechanisms of racemization in chiral metal complexes. These studies provide critical insights into the stability of chiral catalysts and offer a rational basis for designing new complexes with high barriers to racemization, which is essential for their application in asymmetric catalysis. The focus of this section is on chiral-at-metal complexes of tungsten and osmium, exploring how computational methods have elucidated pathways for racemization and strategies for its inhibition.

Racemization Pathways in Chiral-at-Tungsten Complexes

Recent computational studies have provided a deep understanding of the mechanisms governing the racemization of octahedral chiral-at-tungsten complexes. nih.gov A comprehensive investigation using DFT calculations (at the ωB97X-D/6-311+G(2d,f) level with LANL2DZ for tungsten) has systematically evaluated the potential racemization pathways for model complexes like cis-WO₂(acac)₂ and cis-WO₂(nacnac)₂. nih.govresearchgate.net

Historically, the racemization of such octahedral complexes was thought to occur exclusively through the Bailar (B) and Ray-Dutt (RD) twist mechanisms. nih.gov However, recent theoretical work has identified two additional, lower-energy pathways: the Conte-Hippler (CH) twist and the Dhimba-Muller-Lammertsma (DML) twist. nih.gov For the studied tungsten dioxo complexes, calculations revealed that the DML twist represents the most favorable racemization pathway, having a significantly lower energy barrier than the CH, B, and RD twists. researchgate.net

A key strategy for inhibiting racemization is to increase the steric congestion around the metal center by modifying the ligands. nih.gov Computational models have shown that substituting the nacnac ligands with methyl (Me) and phenyl (Ph) groups at the nitrogen sites leads to a substantial increase in the energy barriers for all four racemization pathways. nih.govresearchgate.net Despite the increased steric bulk, the DML twist remains the preferred channel for racemization. researchgate.net The calculated Gibbs free energy (ΔG) barrier for the DML twist in the heavily substituted WO₂(nacnac)₂Ph₄ complex is estimated to be 25.7 kcal/mol, a value high enough to suggest it could function as a viable chiral-at-tungsten catalyst for asymmetric synthesis without significant loss of enantiopurity. researchgate.net

The effect of ligand substitution on the calculated racemization barriers for various tungsten complexes is detailed in the table below.

ComplexRacemization PathwayCalculated Energy Barrier (kcal/mol)Reference
cis-WO₂(acac)₂DML Twist22.0 nih.gov
cis-WO₂(acac)₂CH Twist24.6 nih.gov
cis-WO₂(acac)₂Bailar Twist35.5 nih.gov
cis-WO₂(acac)₂Ray-Dutt Twist34.0 nih.gov
cis-WO₂(nacnac)₂DML Twist9.8 nih.gov
cis-WO₂(nacnac)₂-Me₄DML Twist24.0 nih.gov
cis-WO₂(nacnac)₂-Ph₄DML Twist25.7 researchgate.net

Configurational Stability of Chiral-at-Osmium Complexes

Chiral-at-osmium complexes, where the metal center is the sole source of chirality, have emerged as highly effective catalysts in a range of asymmetric transformations, including hydrogenations and transfer hydrogenations. rsc.orgacs.org The success of these catalysts implicitly relies on their high configurational stability, meaning they have a significant energy barrier to racemization under catalytic conditions.

While detailed computational studies mapping out multiple twist pathways for racemization, like those performed for tungsten, are less prevalent in the published literature for osmium, DFT calculations have been instrumental in elucidating their catalytic mechanisms. acs.org For instance, a DFT study on the asymmetric transfer hydrogenation of pyruvic acid catalyzed by the chiral osmium complex OsH(R,R)-TsNCH(Ph)CH(Ph)NH₂ revealed a formic acid-assisted proton-coupled hydride transfer mechanism. acs.org The study focused on the enantioselectivity, which arises from subtle C-H/π interactions between the η⁶-arene and the substrate, rather than the racemization of the catalyst itself. acs.org The inherent assumption in such studies is that the catalyst's chiral configuration is maintained throughout the reaction cycle.

The design of configurationally inert osmium catalysts often involves the use of rigid, multidentate pincer-type ligands that securely coordinate to the metal, thereby restricting the intramolecular motions that could lead to racemization. rsc.org The stability of these complexes is a testament to the successful application of ligand design principles to inhibit unwanted stereochemical inversion at the metal center. Further computational research dedicated to quantifying the racemization barriers in these important catalysts would be valuable to further refine their design.

Future Prospects and Grand Challenges in Osmium Tungsten Research

Design Principles for Next-Generation Materials in Fusion Reactor Environments

Tungsten is a primary candidate material for plasma-facing components (PFCs) in fusion reactors like ITER and DEMO due to its high melting point, low sputtering yield, and high thermal conductivity. A significant challenge in its application is the transmutation that occurs under intense neutron irradiation, where tungsten atoms transform into other elements, primarily rhenium (Re) and subsequently osmium (Os). This alteration of the material's composition from pure tungsten to a W-Re-Os alloy can drastically change its mechanical and thermal properties.

A primary future challenge is to design tungsten-based alloys that anticipate and accommodate this transmutation. Instead of starting with pure tungsten, the goal is to develop "pre-transmuted" W-Re-Os alloys that exhibit stable microstructures and predictable performance over the component's lifetime. Research predicts that after several years of operation in a fusion power plant, the first-wall armor could consist of approximately 91 at.% tungsten, 6 at.% rhenium, and 3 at.% osmium.

Key Design Principles and Challenges:

Phase Stability: A critical design principle is to ensure the resulting alloy remains in a single body-centered cubic (BCC) phase. The formation of brittle intermetallic phases, such as the sigma (σ) phase, can lead to severe embrittlement and component failure. While Os addition can favor the formation of these detrimental phases, computational models suggest that for expected transmutation concentrations, the W-Re-Os alloy should remain in the stable single BCC phase.

Suppressing Radiation Damage: The addition of Re and Os to tungsten has been observed to influence the formation and growth of radiation-induced defects like voids. Some studies suggest that the presence of these solute atoms can suppress void growth, which is beneficial. However, the transmutation products can also lead to radiation-induced segregation and precipitation, causing hardening and embrittlement. A key design goal is to control the solute concentrations to optimize these effects.

High-Entropy Alloys (HEAs): A promising future direction is the development of multi-component W-based high-entropy alloys (HEAs) that include osmium. HEAs are known for their potential for exceptional radiation resistance and thermal stability. Designing a W-Os-containing HEA could provide a material with inherently superior resistance to radiation damage and microstructural changes from the outset.

Mechanical Integrity: While rhenium is known to have a ductilizing effect on tungsten, osmium is considered a brittle constituent. A major challenge is to balance the composition to maintain sufficient ductility and fracture toughness, especially given tungsten's inherently high ductile-to-brittle transition temperature (DBTT).

The table below summarizes the predicted compositional changes in tungsten under fusion conditions, providing a basis for designing next-generation alloys.

Component LocationOperating Time (Years)Predicted W (at. %)Predicted Re (at. %)Predicted Os (at. %)Source(s)
First Wall Armor (Rear Face)5~91~6~3
First Wall (General)5 (ITER Lifetime)-~3.0-3.8~1.4
Divertor5 (ITER Lifetime)-~1.0-

Table 1: Predicted elemental composition of tungsten components after years of service in a fusion power plant due to neutron-induced transmutation.

Future work must focus on fabricating these complex W-Re-Os alloys and testing them under simulated fusion conditions, including simultaneous high-heat fluxes and heavy ion irradiation, to validate these design principles.

Development of Highly Selective and Robust Catalytic Systems for Sustainable Chemical Processes

The development of catalysts that are efficient, selective, and robust is a cornerstone of green and sustainable chemistry. Bimetallic catalysts, which combine two different metals, often exhibit synergistic properties that surpass their individual monometallic counterparts. The unique electronic and structural properties of osmium and tungsten make them intriguing candidates for creating novel catalytic systems for a variety of chemical transformations.

While osmium itself is a potent catalyst for reactions like hydrogenation and dihydroxylation, and tungsten has shown activity in olefin metathesis and oxidation reactions, their combination in a bimetallic Os-W system is largely underexplored. The grand challenge lies in designing and synthesizing Os-W catalysts that are not only highly active but also exceptionally selective and stable under demanding industrial process conditions.

Key Research Directions and Challenges:

Synergistic Effects: A primary goal is to harness the synergy between osmium and tungsten. For instance, in hydrodeoxygenation (HDO) reactions, which are crucial for upgrading biomass-derived molecules, tungsten can act as an oxophilic promoter, facilitating the removal of oxygen, while osmium can serve as the active site for hydrogenation. The challenge is to create a precise atomic arrangement—be it an alloy, a core-shell structure, or atomically dispersed sites—to maximize this cooperation.

Enhanced Selectivity: Many industrial processes are hampered by the formation of unwanted byproducts. A key prospect for Os-W catalysts is to achieve higher selectivity. For example, in the selective hydrogenation of complex molecules with multiple reducible functional groups, one metal (e.g., Os) might be tailored for a specific group, while the other (W) could either be inert or selectively activate another part of the molecule, preventing over-hydrogenation.

Improving Robustness and Lifetime: Industrial catalysts must withstand harsh conditions for extended periods. Osmium and tungsten are refractory metals with high resistance to chemical attack. This intrinsic property is a significant advantage. The challenge is to translate this into long-lived catalysts by preventing common deactivation mechanisms such as leaching (loss of active metal), sintering (agglomeration of nanoparticles at high temperatures), and poisoning by impurities in the feedstock.

Catalyst Synthesis and Characterization: Fabricating well-defined Os-W catalytic structures is a major hurdle. Techniques like co-impregnation, controlled deposition, and the synthesis of bimetallic clusters or nanoparticles are being explored. Advanced characterization is needed to understand the precise nature of the active sites.

The table below outlines potential applications for Os-W catalytic systems in sustainable chemical processes, highlighting the desired improvements.

Catalytic ApplicationTarget ProcessDesired Improvement with Os-W CatalystPotential Role of OsPotential Role of W
Biomass Valorization Hydrodeoxygenation (HDO) of ligninHigher selectivity to specific deoxygenated products; lower temperature/pressure.Active hydrogenation sites.Oxophilic promoter, C-O bond cleavage.
Fine Chemical Synthesis Selective HydrogenationChemoselectivity (e.g., reducing a C=O bond in the presence of a C=C bond).Highly active and selective hydrogenation.Tuning electronic properties of Os; site-blocking.
Environmental Catalysis Oxidative Desulfurization (ODS)Enhanced oxidation of refractory sulfur compounds in fuels.Promoting oxidation pathways.Formation of active tungsten-oxo species.
Polymer Chemistry Olefin Metathesis/DimerizationIncreased catalyst lifetime and tolerance to functional groups.Potential co-catalyst or stabilizer.Primary active sites for C=C bond cleavage/formation.

Table 2: Prospective applications and synergistic roles in Os-W bimetallic catalysis for sustainable processes.

Future research will need to combine computational modeling to predict optimal Os-W structures with advanced synthesis methods to create them. Rigorous testing under realistic process conditions will be essential to validate their performance and pave the way for their adoption in industry.

Fabrication of Advanced Nanocomposites with Tailored Functionality for Sensing and Other Applications

Nanocomposites, materials comprising multiple distinct components at the nanometer scale, offer the potential to create materials with emergent properties that are not attainable by the individual constituents alone. The fabrication of advanced nanocomposites combining osmium and tungsten, or their oxides and sulfides, represents a significant future challenge with high potential for technological breakthroughs, particularly in the fields of chemical sensing, electronics, and catalysis.

The primary challenge is the precise control over the synthesis and assembly of these nanocomposites. Achieving a desired architecture—such as Os nanoparticles decorating tungsten oxide nanowires, or Os-W alloy quantum dots embedded in a polymer matrix—is critical for tuning the material's final properties.

Key Fabrication Challenges and Future Applications:

Controlled Synthesis: A major hurdle is the development of reliable and scalable methods to fabricate Os-W nanocomposites. Techniques such as chemical vapor deposition (CVD), co-precipitation, sol-gel processes, and electron beam irradiation are being explored. For instance, aerosol-assisted CVD (AACVD) has been used to create tungsten oxide nanowires decorated with osmium oxide nanoparticles. The challenge is to precisely control the size, composition, and distribution of the nanoscale components to tailor the material's functionality.

Enhanced Gas Sensing: A promising application is in the field of chemical gas sensors. Tungsten oxide (WO₃) is a well-known gas sensing material, and its performance can be significantly enhanced by decorating it with catalytic nanoparticles. Osmium oxide nanoparticles can act as catalysts, promoting the reaction between the target gas (e.g., nitrogen dioxide, ethanol) and the tungsten oxide surface, thereby increasing the sensor's sensitivity and selectivity. The grand challenge is to optimize the Os loading and distribution to create sensor arrays capable of discriminating between different gases with high accuracy.

Quantum Dots and Optoelectronics: The synthesis of Os-W quantum dots (QDs) is a frontier area. QDs are semiconductor nanocrystals whose optical and electronic properties are determined by their size. While tungsten disulfide (WS₂) QDs have been studied for their photocatalytic and photoelectrochemical properties, the properties of Os-W alloy or composite QDs are unknown. A significant challenge is to develop synthetic routes for these novel QDs and to explore their potential in applications like bio-imaging, solar cells, and light-emitting diodes.

Functional Polymer Nanocomposites: Incorporating Os-W nanoparticles into polymer matrices is another key direction. This could yield materials with enhanced mechanical, thermal, or radiation-shielding properties. For example, osmium nanoparticles have been generated on polypropylene (B1209903) membranes for redox applications. The challenge lies in achieving uniform dispersion of the nanoparticles within the polymer and ensuring strong interfacial adhesion to effectively transfer properties from the nanofiller to the matrix.

The table below summarizes prospective Os-W nanocomposite systems and their target functionalities.

Nanocomposite SystemFabrication Method ExampleKey Functional Component(s)Target ApplicationDesired Tailored Functionality
OsOₓ NPs on WO₃ Nanowires Aerosol-Assisted CVD (AACVD)OsOₓ nanoparticles, WO₃ nanowireChemical Gas SensingEnhanced sensitivity and selectivity to specific analytes (e.g., NO₂, H₂, ethanol).
Os-W Alloy Quantum Dots Colloidal Synthesis (Hypothetical)Os-W alloy nanocrystalOptoelectronics, Bio-imagingSize-tunable fluorescence, high quantum yield.
Os-W Nanoparticles in Polymer Matrix In-situ Reduction, BlendingOs-W nanoparticlesRadiation ShieldingHigh attenuation of ionizing radiation due to high-Z elements.
WS₂-Os Nanocomposite Hydrothermal Synthesis, DecorationOs nanoparticles, WS₂ nanosheetsPhotocatalysisImproved charge separation and higher efficiency for hydrogen evolution.

Table 3: Examples of advanced Os-W nanocomposites with tailored functionalities and potential applications.

Successfully fabricating these materials requires a multidisciplinary approach, combining expertise in materials synthesis, nanostructure characterization, and device engineering to unlock their full potential.

Q & A

Q. What safety protocols are critical when handling osmium in laboratory settings to prevent exposure to osmium tetroxide?

Osmium requires stringent safety measures due to the toxicity of its oxidized form, osmium tetroxide (OsO₄). Protocols include conducting experiments in certified fume hoods, using sealed containers for storage, and employing real-time gas detection systems. Emergency neutralization kits (e.g., using vegetable oil or sodium bicarbonate) should be readily available. Researchers must also wear nitrile gloves and protective eyewear, as OsO₄ can penetrate latex and cause severe respiratory and ocular damage .

Q. Which standard characterization techniques are recommended for analyzing osmium-tungsten alloys, and what are their detection limits?

X-ray photoelectron spectroscopy (XPS) is suitable for surface composition analysis but has a detection limit of ~1.5 ppm for osmium in tungsten matrices. For trace-level osmium speciation (e.g., in doped tungsten oxide films), time-of-flight secondary ion mass spectrometry (ToF-SIMS) is preferred due to its ppb-level sensitivity. Cross-validation with energy-dispersive X-ray spectroscopy (EDS) or inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for osmium-tungsten systems?

Discrepancies often arise from approximations in density functional theory (DFT) simulations (e.g., exchange-correlation functionals) or experimental artifacts (e.g., surface contamination). Mitigation strategies include:

  • Using hybrid functionals (e.g., HSE06) in DFT to improve electronic structure accuracy.
  • Performing in situ XPS/ToF-SIMS during synthesis to rule out oxidation artifacts.
  • Validating computational models against experimental phonon dispersion data or mechanical properties (e.g., hardness testing for osmium-tungsten alloys) .

Q. What strategies optimize experimental parameters for synthesizing osmium-doped tungsten oxide films with controlled stoichiometry?

Pulsed laser deposition (PLD) or chemical vapor deposition (CVD) allows precise control. Key parameters include:

  • Maintaining a low oxygen partial pressure (~10⁻³ mbar) to suppress OsO₄ formation.
  • Adjusting precursor ratios (e.g., OsCl₃ vs. WCl₆) and substrate temperatures (500–800°C).
  • Real-time monitoring via spectroscopic ellipsometry to track film growth and crystallinity .

Q. How do iterative subspace methods (e.g., DIIS) in VASP improve the accuracy of electronic structure calculations for osmium-tungsten alloys?

The Direct Inversion in Iterative Subspace (DIIS) algorithm accelerates convergence in metallic systems by minimizing residual errors in the Kohn-Sham equations. For osmium-tungsten alloys, DIIS reduces the number of self-consistent field (SCF) cycles by 30–50% compared to conventional Broyden mixing. This is critical for simulating large supercells (>100 atoms) with strong relativistic effects (e.g., spin-orbit coupling in Os) .

Q. When integrating computational and experimental data for osmium-tungsten systems, what validation frameworks ensure consistency?

A robust framework includes:

  • Benchmarking DFT-predicted lattice parameters against X-ray diffraction (XRD) data.
  • Comparing calculated density of states (DOS) with ultraviolet photoelectron spectroscopy (UPS).
  • Using Bayesian error estimation to quantify uncertainties in experimental measurements (e.g., EDS composition analysis) and propagate them into computational refinements .

Methodological Considerations

  • Reproducibility : Document synthesis parameters (e.g., gas flow rates, deposition times) and computational settings (e.g., k-point grids, pseudopotentials) in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Data Contradictions : Perform sensitivity analyses to identify outliers (e.g., anomalous Os diffusion coefficients in tungsten) and validate with alternative techniques (e.g., neutron scattering vs. molecular dynamics simulations).

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